molecular formula C27H25FN4O2 B11449105 Mcl-1 inhibitor 17

Mcl-1 inhibitor 17

Cat. No.: B11449105
M. Wt: 456.5 g/mol
InChI Key: JEGDKRQQLMZELX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mcl-1 inhibitor 17 is a compound designed to inhibit the activity of the myeloid cell leukemia 1 (Mcl-1) protein. Mcl-1 is an anti-apoptotic protein belonging to the Bcl-2 family, which plays a crucial role in cell survival by preventing apoptosis. Overexpression of Mcl-1 is often observed in various cancers, making it a significant target for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mcl-1 inhibitor 17 involves multiple steps, including the use of DNA-encoded chemical library synthesis and screening to generate macrocyclic hits that serve as Mcl-1 inhibitors. The process involves conformational analysis, structure-based design, and a robust synthetic platform allowing rapid analoging . Specific reaction conditions and reagents used in the synthesis include cyclohexanecarbonylchloride and 2-carboxylic acid .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the preparation method for in vivo formula involves dissolving the compound in a mixture of DMSO, PEG300, Tween 80, and ddH2O .

Chemical Reactions Analysis

Types of Reactions: Mcl-1 inhibitor 17 undergoes various chemical reactions, including substitution and complex formation. The compound is designed to block protein-protein interactions, which generally requires a lengthy optimization process of large, complex molecules .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include cyclohexanecarbonylchloride and 2-carboxylic acid . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability and efficacy of the compound.

Major Products Formed: The major products formed from the reactions involving this compound are macrocyclic compounds that exhibit high potency and selectivity towards the Mcl-1 protein .

Scientific Research Applications

Mcl-1 inhibitor 17 has significant applications in scientific research, particularly in the fields of cancer biology and therapy. The compound is used to study the role of Mcl-1 in cancer cell survival and apoptosis. It has shown promise in preclinical studies and is being evaluated in clinical trials for its potential to treat various cancers . Additionally, this compound is used in research to understand the molecular mechanisms of apoptosis and to develop new therapeutic strategies targeting the Bcl-2 family of proteins .

Mechanism of Action

Comparison with Similar Compounds

Mcl-1 inhibitor 17 is unique in its high potency and selectivity towards the Mcl-1 protein. Similar compounds include other Mcl-1 inhibitors such as AMG 176, which also targets the Mcl-1 protein but may differ in terms of selectivity and binding affinity . Other Bcl-2 family inhibitors, such as venetoclax, target different proteins within the family and have distinct mechanisms of action .

List of Similar Compounds:

This compound stands out due to its specific design and optimization for targeting the Mcl-1 protein, making it a valuable tool in cancer research and therapy.

Properties

Molecular Formula

C27H25FN4O2

Molecular Weight

456.5 g/mol

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-[1-(4-methoxyanilino)isoquinolin-4-yl]methanone

InChI

InChI=1S/C27H25FN4O2/c1-34-22-12-8-20(9-13-22)30-26-24-5-3-2-4-23(24)25(18-29-26)27(33)32-16-14-31(15-17-32)21-10-6-19(28)7-11-21/h2-13,18H,14-17H2,1H3,(H,29,30)

InChI Key

JEGDKRQQLMZELX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC=C(C3=CC=CC=C32)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.